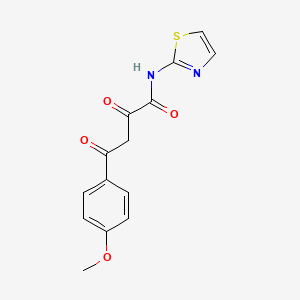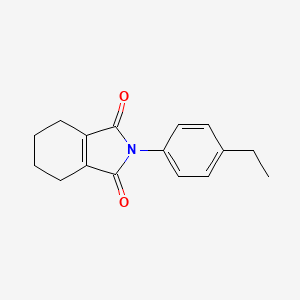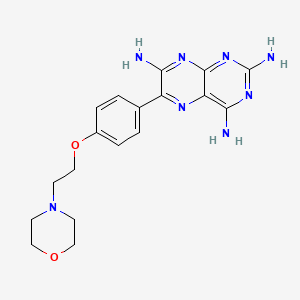
Pteridine-2,4,7-triamine, 6-(4-(2-(4-morpholinyl)ethoxy)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pteridine-2,4,7-triamine, 6-(4-(2-(4-morpholinyl)ethoxy)phenyl)-: is a complex organic compound that belongs to the class of pteridines. Pteridines are nitrogen-containing heterocyclic compounds that play significant roles in various biological processes. This particular compound is characterized by its unique structure, which includes a morpholine ring attached to an ethoxyphenyl group, further connected to the pteridine core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pteridine-2,4,7-triamine, 6-(4-(2-(4-morpholinyl)ethoxy)phenyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pteridine Core: The pteridine core can be synthesized through the condensation of appropriate diamines with formamide or its derivatives under high-temperature conditions.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic substitution reaction, where an appropriate phenol derivative reacts with an alkyl halide in the presence of a base.
Introduction of the Morpholine Ring: The morpholine ring is attached through an etherification reaction, where the ethoxy group reacts with morpholine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
Pteridine-2,4,7-triamine, 6-(4-(2-(4-morpholinyl)ethoxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Alkyl halides, phenol derivatives; reactions often conducted in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Pteridine-2,4,7-triamine, 6-(4-(2-(4-morpholinyl)ethoxy)phenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological processes, including enzyme inhibition and interaction with nucleic acids.
Medicine: Investigated for its potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Pteridine-2,4,7-triamine, 6-(4-(2-(4-morpholinyl)ethoxy)phenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
Similar Compounds
- Pteridine-2,4,7-triamine, 6-(4-(2-(dimethylamino)ethoxy)phenyl)-
- Pteridine-2,4,7-triamine, 6-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)-
Uniqueness
Pteridine-2,4,7-triamine, 6-(4-(2-(4-morpholinyl)ethoxy)phenyl)- is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
167224-19-3 |
|---|---|
分子式 |
C18H22N8O2 |
分子量 |
382.4 g/mol |
IUPAC名 |
6-[4-(2-morpholin-4-ylethoxy)phenyl]pteridine-2,4,7-triamine |
InChI |
InChI=1S/C18H22N8O2/c19-15-13(22-14-16(20)24-18(21)25-17(14)23-15)11-1-3-12(4-2-11)28-10-7-26-5-8-27-9-6-26/h1-4H,5-10H2,(H6,19,20,21,23,24,25) |
InChIキー |
GFGDZKAWUFFQGV-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCOC2=CC=C(C=C2)C3=NC4=C(N=C(N=C4N=C3N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


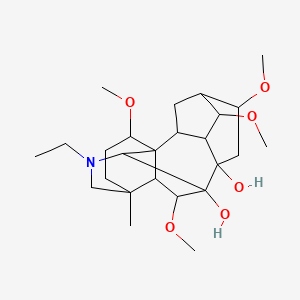


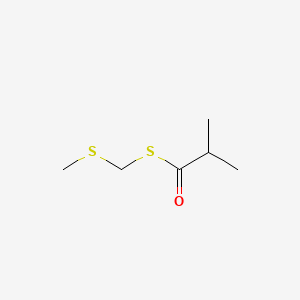
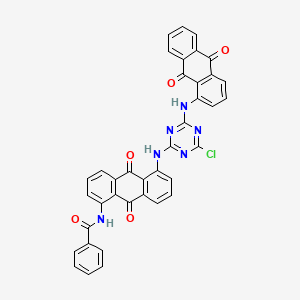
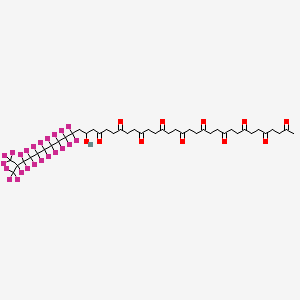
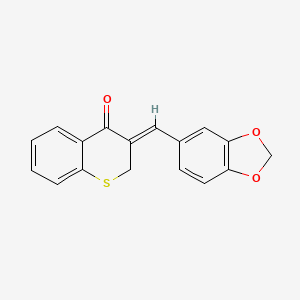
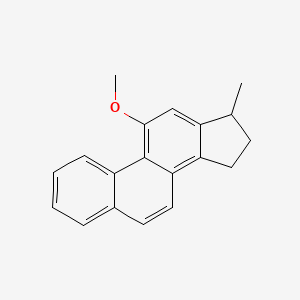
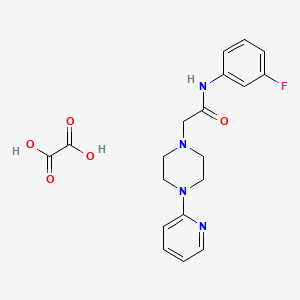
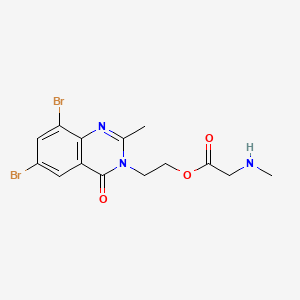
![1-[8-(2,4-dichlorophenyl)-2-methylquinolin-4-yl]-3,6-dihydro-2H-pyridine-4-carboxamide](/img/structure/B12728742.png)
